
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, substituted with bromine, fluorine, methyl, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene typically involves a multi-step process. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring.
Methylation: The addition of a methyl group.
These steps are carried out under controlled conditions to ensure the correct positioning of each substituent on the benzene ring .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring. Common reagents include bromine and nitric acid.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Chemical Biology: It is used in the study of biological systems and the development of new biochemical tools
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can be compared with other similar compounds, such as:
- 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
- 2-Bromo-1-fluoro-3-methyl-4-nitrobenzene
- 1-Bromo-4-nitrobenzene
These compounds share similar structural features but differ in the positioning of the substituents on the benzene ring. The unique arrangement of substituents in this compound imparts distinct chemical properties and reactivity .
Biological Activity
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry and biological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5BrFNO2
- Molecular Weight : 232.03 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 18 | |
P. aeruginosa | 20 |
The mechanism of action for this compound appears to involve the disruption of cellular functions through interaction with specific biological targets. The presence of bromine and fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Case Study 1: Antibacterial Activity
In a study conducted by Mishra and Chundawat (2019), the compound was tested against a panel of gram-positive and gram-negative bacteria. The results indicated that this compound showed superior activity compared to traditional antibiotics like chloramphenicol, particularly against Pseudomonas aeruginosa, which is known for its antibiotic resistance.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The study found that treatment with varying concentrations of this compound resulted in significant cell death in MCF-7 breast cancer cells, suggesting potential applications in cancer therapy.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of halogenated compounds. The introduction of fluorine and bromine atoms has been shown to increase the potency of certain derivatives against specific biological targets.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-2-fluoro-3-methyl-4-nitrobenzene, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via sequential electrophilic substitution or halogen exchange reactions. For example, bromination of 2-fluoro-3-methyl-4-nitrobenzene using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C in DCM) ensures regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield (>85%) and purity (>98%). Monitor intermediates using TLC and confirm structures via ¹H/¹³C NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons split by adjacent substituents. The methyl group at position 3 appears as a singlet (~δ 2.3–2.5 ppm), while nitro and bromo groups deshield neighboring protons .
- ¹⁹F NMR : A single peak near δ -110 ppm (C-F coupling) confirms the fluorine position .
- IR : Nitro group absorption at ~1520 cm⁻¹ and 1350 cm⁻¹; C-Br stretch at ~550–650 cm⁻¹ .
- MS : Molecular ion [M]⁺ at m/z 248 (C₇H₄BrFNO₂) with fragmentation patterns matching loss of Br (m/z 169) and NO₂ (m/z 198) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : The nitro group (-NO₂) at position 4 is a strong meta-director, while bromine (position 1) and fluorine (position 2) act as ortho/para directors. However, steric hindrance from the methyl group (position 3) limits reactivity at adjacent positions. Computational modeling (e.g., DFT calculations) predicts preferential substitution at position 5 or 5. Experimental validation via nitration or sulfonation reactions under varying conditions (e.g., H₂SO₄/HNO₃ at 0°C vs. 50°C) can confirm theoretical predictions .
Q. What strategies resolve contradictory data in reaction yields when introducing substituents to this compound?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. elimination). To resolve:
- Perform kinetic studies (time-resolved NMR or HPLC) to identify intermediates.
- Use isotopic labeling (e.g., ¹⁵N in nitro groups) to trace reaction pathways .
- Compare solvent effects: Polar aprotic solvents (DMF, DMSO) favor SNAr, while non-polar solvents (toluene) may stabilize radical pathways .
Q. How can the compound’s photostability and thermal decomposition profile be characterized for material science applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under N₂/air (heating rate: 10°C/min). Decomposition onset >200°C suggests thermal stability .
- UV-Vis Spectroscopy : Irradiate in ethanol (λ=254 nm) and monitor absorbance changes. Photodegradation products can be identified via GC-MS .
- DSC : Detect phase transitions or exothermic decomposition events .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washdown .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C with scrubbing for Br/F emissions .
Q. Applications in Pharmaceutical Research
Q. How can this compound serve as a precursor for bioactive molecules?
- Methodological Answer :
- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C, 12h) to generate analogs for kinase inhibitors .
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts -NO₂ to -NH₂, enabling further functionalization (e.g., amide coupling) for antimicrobial agents .
Q. Data Contradiction and Reproducibility
Q. Why might reported melting points for this compound vary across studies, and how can reproducibility be ensured?
- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize protocols:
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMRVLZYULUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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